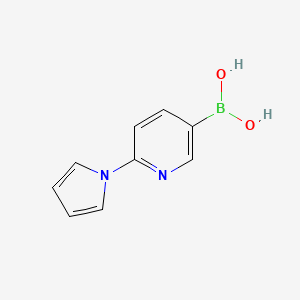

(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid

CAS No.: 899436-83-0

Cat. No.: VC3284618

Molecular Formula: C9H9BN2O2

Molecular Weight: 187.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899436-83-0 |

|---|---|

| Molecular Formula | C9H9BN2O2 |

| Molecular Weight | 187.99 g/mol |

| IUPAC Name | (6-pyrrol-1-ylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C9H9BN2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7,13-14H |

| Standard InChI Key | FQHQYOZWZHKQCN-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1)N2C=CC=C2)(O)O |

| Canonical SMILES | B(C1=CN=C(C=C1)N2C=CC=C2)(O)O |

Introduction

Chemical Identification and Properties

Basic Identification

(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid is a well-defined chemical entity with specific identifiers that allow for proper cataloging and reference in scientific literature. The compound possesses a unique molecular structure that combines heterocyclic nitrogen-containing rings with a boronic acid functional group, creating a versatile synthetic intermediate. This structural arrangement provides distinctive chemical reactivity that is valuable in organic synthesis applications.

Table 1: Chemical Identification Parameters for (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid

| Parameter | Value |

|---|---|

| Chemical Name | Boronic acid, [6-(1H-pyrrol-1-yl)-3-pyridinyl]- |

| CAS Number | 899436-83-0 |

| Molecular Formula | C₉H₉BN₂O₂ |

| Molecular Weight | 187.99 g/mol |

| MDL Number | MFCD09952038 |

The compound is characterized by its specific CAS registry number (899436-83-0), which uniquely identifies it in chemical databases and literature . This identifier ensures researchers can accurately reference the specific compound in publications and regulatory documents, preventing confusion with structurally similar derivatives.

Structural Features

The molecular structure of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid consists of three primary components: a pyridine ring, a pyrrolyl substituent at the 6-position of the pyridine, and a boronic acid group at the 3-position. The boronic acid functional group (B(OH)₂) serves as the reactive site for many of the compound's applications, particularly in cross-coupling reactions where it functions as a nucleophilic coupling partner . The nitrogen atoms in both the pyridine and pyrrole rings contribute to the electronic properties of the molecule, influencing its reactivity and coordination chemistry.

Physical and Chemical Properties

(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid typically exists as a solid at room temperature with physical properties that make it amenable to standard laboratory handling and storage procedures. The compound contains two hydrogen bond donor sites (from the boronic acid hydroxyl groups) and four hydrogen bond acceptor sites (from the nitrogen atoms and oxygen atoms), giving it moderate water solubility and the ability to participate in hydrogen bonding interactions .

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Storage Conditions | Sealed in dry containers, 2-8°C |

| Hazard Statements | H302-H315-H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation) |

| Precautionary Statements | P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 |

The compound should be handled with appropriate safety precautions as indicated by its hazard statements, including using personal protective equipment and following proper storage protocols . The stability of boronic acids can be affected by exposure to moisture and air, so storage in sealed containers under inert conditions is often recommended for maintaining purity.

Synthetic Methods and Preparation

General Synthetic Approaches

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile nucleophilic coupling partner. This renowned palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid and various electrophiles, particularly aryl and vinyl halides or triflates . The reaction proceeds under relatively mild conditions, offering high functional group tolerance and good regioselectivity.

In a typical Suzuki-Miyaura coupling involving this compound, the reaction might proceed as follows:

Where R-X represents an aryl or vinyl halide or pseudohalide.

The value of this compound in such reactions stems from the unique pyrrolylpyridine scaffold it introduces into target molecules, which can confer specific physicochemical or biological properties to the resulting products .

Material Science Applications

Beyond pharmaceutical applications, (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid may find utility in materials science. Pyridine and pyrrole-containing compounds are known to exhibit interesting photophysical properties, making them valuable building blocks for the development of functional materials such as:

-

Organic light-emitting diodes (OLEDs)

-

Organic photovoltaics

-

Chemosensors

-

Coordination polymers

The boronic acid functionality enables precise incorporation of the (6-(1H-Pyrrol-1-yl)pyridin-3-yl) unit into larger molecular architectures through controlled coupling reactions, allowing for the rational design of materials with tailored properties .

Related Compounds and Structural Analogs

Comparison with Related Boronic Acid Derivatives

Several structurally related boronic acid compounds appear in the chemical literature, including those with different substituents on the pyridine ring or alternative heterocyclic systems. These structural analogs provide context for understanding the chemical behavior and potential applications of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid.

Table 3: Comparison of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid | C₉H₉BN₂O₂ | 187.99 | 899436-83-0 | Reference compound |

| 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid | C₉H₁₃BN₂O₂ | 192.03 | 1150114-75-2 | Contains pyrrolidine instead of pyrrole |

| (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride | C₉H₁₃BN₂O₂·HCl | 228.48 | 1485418-79-8 | Hydrochloride salt of the pyrrolidine analog |

| Pyrimidine-5-boronic acid | C₄H₅BN₂O₂ | - | - | Different heterocyclic core structure |

The most closely related compound is 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid, which contains a saturated pyrrolidine ring instead of the aromatic pyrrole found in (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid . This structural difference would be expected to influence the electronic properties of the pyridine ring, potentially affecting reactivity in coupling reactions and interaction with biological targets.

Structure-Activity Relationships

The structural features of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid and its analogs can be correlated with their chemical reactivity and potential biological activity. Key structure-activity considerations include:

-

The position of the boronic acid group (3-position vs. other positions on the pyridine ring)

-

The nature of the nitrogen heterocycle at the 6-position (pyrrole vs. pyrrolidine vs. other nitrogen heterocycles)

-

The electronic effects of these substituents on the reactivity of the boronic acid group

Understanding these structure-activity relationships is valuable for predicting the behavior of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid in various applications and for designing improved derivatives for specific purposes.

Future Research Directions

Methodological Advances

From a synthetic methodology perspective, several research directions could enhance the utility of (6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid:

-

Development of improved synthetic routes with higher yields and simplified purification

-

Exploration of alternative protecting group strategies for the boronic acid functionality

-

Investigation of novel coupling reactions beyond the standard Suzuki-Miyaura paradigm

-

Development of asymmetric transformations utilizing this building block

Such methodological advances would expand the toolbox available to synthetic chemists working with this valuable reagent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume